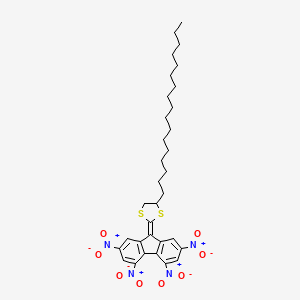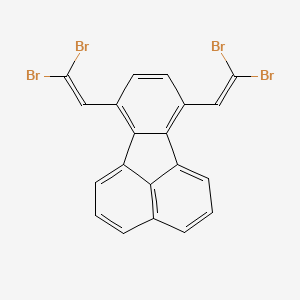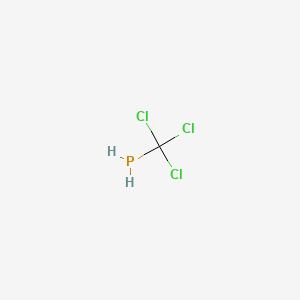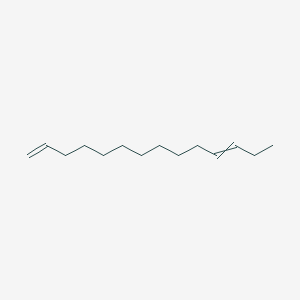
Tetradeca-1,11-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradeca-1,11-diene is an organic compound with the molecular formula C14H26 It is a type of diene, which means it contains two double bonds within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradeca-1,11-diene can be synthesized through various methods. One common approach involves the polymerization of 1,13-tetradecadiene using catalysts such as aluminum triisobutyl and titanium tetrachloride . Another method includes the acylation of (9Z, 12E)-tetradeca-9,12-diene-1-ol with acetic anhydride in the presence of pyridine .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Tetradeca-1,11-diene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diene into corresponding epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to produce saturated hydrocarbons.
Substitution: Halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be carried out using reagents like bromine or chlorine in the presence of light or heat.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Tetradeca-1,11-diene has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: Research into its potential therapeutic effects is ongoing.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Tetradeca-1,11-diene exerts its effects involves its interaction with molecular targets and pathways. For instance, its double bonds can participate in reactions that modify biological molecules, potentially affecting cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1,13-Tetradecadiene: Similar in structure but with double bonds at different positions.
Hexadeca-7Z,11Z-dien-1-al: Another diene with different functional groups and applications.
Uniqueness: Tetradeca-1,11-diene is unique due to its specific placement of double bonds, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic and industrial applications.
Properties
CAS No. |
157887-68-8 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
tetradeca-1,11-diene |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,6,8H,1,4-5,7,9-14H2,2H3 |
InChI Key |
QQIMUPFCBBIKKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)
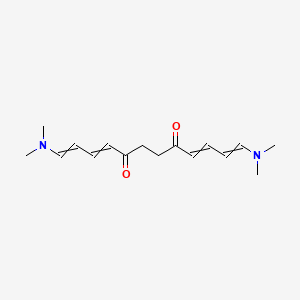
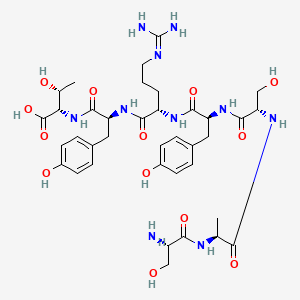
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
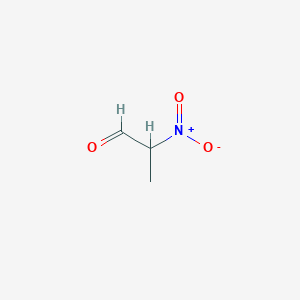
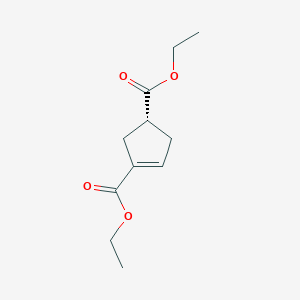
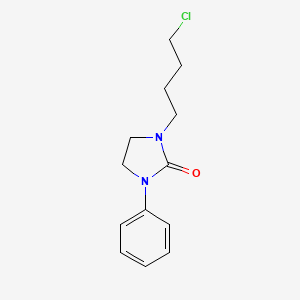

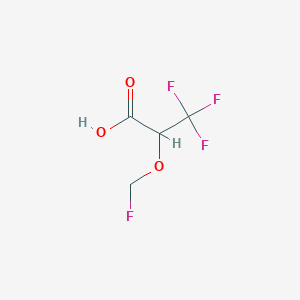
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)
![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)
